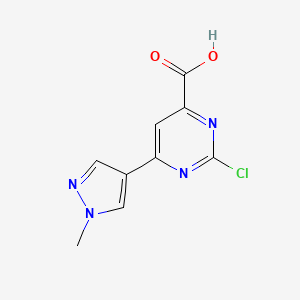

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid

説明

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid is a pyrimidine derivative functionalized with a chloro group at position 2, a carboxylic acid group at position 4, and a 1-methylpyrazol-4-yl substituent at position 4. Pyrimidine-based compounds are widely studied in medicinal and agrochemical research due to their versatile reactivity and ability to interact with biological targets. The 1-methylpyrazole moiety introduces a nitrogen-rich heterocyclic structure, which may enhance binding affinity in enzyme inhibition or receptor modulation applications.

特性

分子式 |

C9H7ClN4O2 |

|---|---|

分子量 |

238.63 g/mol |

IUPAC名 |

2-chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H7ClN4O2/c1-14-4-5(3-11-14)6-2-7(8(15)16)13-9(10)12-6/h2-4H,1H3,(H,15,16) |

InChIキー |

IHAOTDUYODADIJ-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C=N1)C2=CC(=NC(=N2)Cl)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazines and 1,3-diketones.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused heterocycles.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

Substituted Derivatives: Amino or thiol-substituted pyrimidines.

Oxidized Products: Pyrimidine N-oxides.

Reduced Products: Dechlorinated pyrimidines.

科学的研究の応用

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

Agrochemicals: The compound is used in the development of herbicides and fungicides.

Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

作用機序

The mechanism of action of 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical features of the target compound with its analogs:

Key Observations:

- Heterocyclic vs. Alkyl/Fluorinated Substituents: The target compound’s 1-methylpyrazol-4-yl group introduces a rigid, planar structure with nitrogen atoms capable of hydrogen bonding, contrasting with the non-polar methyl or electron-withdrawing trifluoromethyl groups. This may enhance interactions with biological targets compared to simpler analogs .

- Molecular Weight and Solubility: The trifluoromethyl derivative (226.54 g/mol) and propargyl-substituted compounds (211–227 g/mol) have higher molecular weights than the methyl analog (188.57 g/mol). Fluorinated groups typically reduce solubility, while propargyloxyamino groups may improve it due to oxygen’s polarity .

Reactivity and Stability

- Chloro Group Reactivity : All compounds share a reactive chloro group at position 2, enabling nucleophilic substitution reactions (e.g., Suzuki couplings) to generate diverse derivatives.

- Stability : The trifluoromethyl group in CAS 306960-80-5 enhances thermal and oxidative stability due to fluorine’s strong C-F bonds . In contrast, propargyl-substituted compounds (e.g., CAS 1859850-17-1) may exhibit lower stability under heat or light due to alkyne reactivity, necessitating storage in cool, dark conditions .

生物活性

2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid (CAS Number: 1993992-17-8) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug design. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

- Molecular Formula : C9H7ClN4O3

- Molecular Weight : 254.63 g/mol

- IUPAC Name : 2-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid

Biological Activity Overview

The biological activities of 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid have been explored in various studies, revealing its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Recent research has highlighted the effectiveness of this compound against several cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Wei et al. (2022) | MCF7 | 3.79 | Induces apoptosis |

| Bouabdallah et al. (2022) | Hep-2 | 3.25 | Cytotoxic activity |

| Xia et al. (2022) | A549 | 49.85 | Inhibits cell proliferation |

| Fan et al. (2022) | NCI-H460 | 0.39 ± 0.06 | Induces autophagy |

| Cankara et al. (2022) | HCT116 | 1.1 | Cell cycle arrest |

These findings indicate that the compound exhibits significant cytotoxicity across different cancer types, with varying mechanisms including apoptosis and autophagy induction.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid has also been documented:

- Study Findings : In a study by Selvam et al., derivatives of pyrazole were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing up to 85% inhibition at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Case Studies

- Case Study on Anticancer Efficacy :

- In vitro studies conducted on the MCF7 breast cancer cell line demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 3.79 µM indicating potent anticancer properties.

- Case Study on Anti-inflammatory Effects :

- A study investigating the anti-inflammatory effects revealed that compounds similar to 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid effectively reduced edema in carrageenan-induced models, showcasing its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。